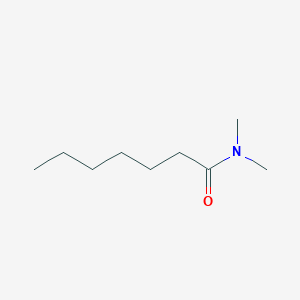

N,N-Dimethylheptanamide

概要

説明

N,N-Dimethylheptanamide is an organic compound with the molecular formula C9H19NO. It is a derivative of heptanamide where the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

N,N-Dimethylheptanamide can be synthesized through the reaction of heptanoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

Heptanoyl chloride+Dimethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of heptanoyl chloride to a solution of dimethylamine in an appropriate solvent, such as dichloromethane, under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

N,N-Dimethylheptanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.

Major Products

Oxidation: Heptanoic acid.

Reduction: Heptylamine.

Substitution: Various substituted amides depending on the nucleophile used.

科学的研究の応用

Chemistry

N,N-Dimethylheptanamide serves as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings for reactions that require a non-polar environment. Notably, it can undergo various chemical transformations, including:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Forms primary amines.

- Substitution Reactions : Engages in nucleophilic substitution reactions with various reagents.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Studies

Research has indicated that this compound may possess antimicrobial properties . A study highlighted its effectiveness against certain pathogens, suggesting potential applications in pharmaceuticals and healthcare settings. The compound's mechanism of action appears to involve disruption of microbial cell membranes, which enhances its efficacy as an antimicrobial agent .

Industrial Applications

In industrial contexts, this compound is utilized in the production of:

- Polymers and Resins : Its chemical structure allows it to act as a plasticizer or additive, improving the flexibility and durability of materials.

- Surfactants : It plays a role in formulations for cleaning agents and emulsifiers due to its surface-active properties, which facilitate the mixing of oil and water .

Pharmaceutical Intermediate

Ongoing research is exploring this compound as a potential intermediate in drug synthesis. Its unique structural features may lead to the development of new pharmaceutical compounds that exhibit enhanced biological activity or reduced side effects compared to existing drugs .

Case Study 1: Antimicrobial Activity

A study conducted on marine-derived Actinomycetes revealed that this compound was among several bioactive compounds isolated from these microorganisms. These compounds exhibited significant antibacterial activity against fish pathogens such as Aeromonas hydrophila and Vibrio parahemolyticus, suggesting potential applications in aquaculture for disease management .

Case Study 2: Surfactant Properties

Research on commercial surfactants for environmental remediation highlighted this compound's effectiveness in mobilizing trace metals from estuarine sediments. This property underscores its utility in environmental applications, particularly in soil remediation processes where metal bioavailability is critical .

作用機序

The mechanism by which N,N-Dimethylheptanamide exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The exact molecular targets and pathways involved are still under investigation.

類似化合物との比較

Similar Compounds

- N,N-Dimethylformamide

- N,N-Dimethylacetamide

- N,N-Dimethylhexanamide

Uniqueness

N,N-Dimethylheptanamide is unique due to its specific chain length and the presence of two methyl groups on the nitrogen atom. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.

生物活性

N,N-Dimethylheptanamide (DMHA), with the molecular formula C9H19NO, is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on antimicrobial properties and skin permeation enhancement.

This compound can be synthesized through the reaction of heptanoyl chloride with dimethylamine, typically in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. The overall reaction can be summarized as follows:

In industrial settings, this synthesis is scaled up using continuous addition methods and appropriate solvents such as dichloromethane for purification through distillation or recrystallization.

The biological activity of DMHA is believed to involve interactions with cellular membranes or proteins. Its lipophilicity allows it to penetrate lipid bilayers, potentially altering membrane fluidity and protein function. This mechanism is crucial for its role as a skin penetration enhancer, where it disrupts the stratum corneum's lipid structure, thereby increasing permeability .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DMHA. It has shown effectiveness against various pathogens, including bacteria and fungi. A notable study indicated that DMHA was among several compounds isolated from marine sediments that exhibited antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 60 mg/kg | |

| Staphylococcus aureus | Not specified | |

| Pseudomonas aeruginosa | Not specified |

The compound's ability to disrupt microbial membranes contributes to its effectiveness in reducing pathogen replication and biofilm formation .

4. Skin Permeation Enhancement

DMHA has been studied for its role as a skin penetration enhancer. Research indicates that the alkyl chain length in amides like DMHA significantly influences their enhancer potency. The compound's structural characteristics allow it to interact favorably with skin lipids, enhancing the delivery of therapeutic agents across the skin barrier .

Table 2: Comparison of Skin Penetration Enhancers

| Compound | Alkyl Chain Length | Enhancer Potency (Relative) |

|---|---|---|

| N,N-Dimethylhexanamide | 6 | Moderate |

| This compound | 7 | High |

| N,N-Dimethyloctanamide | 8 | Low |

This table illustrates that DMHA exhibits higher potency compared to its hexanamide counterpart due to its optimal chain length for skin interaction .

5. Case Studies and Research Findings

A systematic investigation into the mechanisms of action for skin penetration enhancers revealed that DMHA maintains a constant concentration within the stratum corneum, allowing for effective permeation enhancement . Furthermore, studies involving animal models demonstrated that DMHA significantly improved the survival rates of mice infected with pathogenic strains when administered alongside other therapeutic agents .

特性

IUPAC Name |

N,N-dimethylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-4-5-6-7-8-9(11)10(2)3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPTXVFOZPQVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149676 | |

| Record name | N,N-Dimethylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-96-4 | |

| Record name | N,N-Dimethylheptanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the similar enhancer potencies observed across different homologous series with varying polar head groups, including N,N-Dimethylheptanamide?

A1: The research article highlights a key finding: the enhancer potency of various homologous series, including N,N-Dimethylalkanamides (with this compound being a part of this series), is primarily determined by the alkyl chain length and not significantly influenced by the polar head group. [] This suggests that the alkyl chain length plays a crucial role in the interaction with the skin's stratum corneum, likely by disrupting the lipid bilayer structure and increasing permeability. The similar potencies despite different head groups suggest that these groups might reside in the more polar regions of the lipid bilayer, mimicking the environment of water-saturated n-octanol, as supported by the partition coefficient data. [] Therefore, the specific chemical nature of the polar head group, whether it's a hydroxyl group, pyrrolidone group, or a dimethyl amide group, might have a less significant impact on the overall enhancement effect compared to the alkyl chain length.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。